Isopropyl 2-amino-3-hydroxypropanoate hydrochloride

Solubility Pharmaceutical formulation Amino acid ester hydrochlorides

Isopropyl 2-amino-3-hydroxypropanoate hydrochloride (L-serine isopropyl ester hydrochloride, CAS 37592-53-3) is a crystalline amino acid ester hydrochloride with molecular formula C₆H₁₄ClNO₃ and a molecular weight of 183.63 g/mol. As a protected form of L-serine, the compound features an isopropyl ester moiety that modifies the physicochemical properties of the parent amino acid, enhancing its lipophilicity and membrane permeability.

Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
Cat. No. B11944800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-amino-3-hydroxypropanoate hydrochloride
Molecular FormulaC6H14ClNO3
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(CO)N.Cl
InChIInChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H
InChIKeyZQSBPSWEMOKULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 2-Amino-3-Hydroxypropanoate Hydrochloride: A High-Purity L-Serine Isopropyl Ester HCl Salt for Pharmaceutical and Biochemical Procurement


Isopropyl 2-amino-3-hydroxypropanoate hydrochloride (L-serine isopropyl ester hydrochloride, CAS 37592-53-3) is a crystalline amino acid ester hydrochloride with molecular formula C₆H₁₄ClNO₃ and a molecular weight of 183.63 g/mol [1]. As a protected form of L-serine, the compound features an isopropyl ester moiety that modifies the physicochemical properties of the parent amino acid, enhancing its lipophilicity and membrane permeability. This derivative is widely utilized as a chiral building block in peptide synthesis, prodrug design, and the preparation of ionic liquid drug delivery systems [1][2].

Why Generic L-Serine Ester Hydrochloride Substitution Fails: The Critical Role of Isopropyl Ester-Specific Physicochemical Properties in Procuring Isopropyl 2-Amino-3-Hydroxypropanoate Hydrochloride


Simple in-class substitution with alternative serine esters (e.g., methyl, ethyl) or the free amino acid is not advisable for procurement decisions. The isopropyl ester confers a distinct balance of steric bulk, lipophilicity, and hydrolytic stability that directly impacts its performance as a prodrug moiety, a chiral auxiliary, and a counterion in ionic liquid formulations . Interchanging with the methyl or ethyl ester alters the compound's logP, enzymatic hydrolysis rate, and crystallization behavior, potentially leading to failure in applications where a specific release profile or membrane permeability is required [1]. The following quantitative evidence demonstrates precisely where the isopropyl ester diverges from its closest analogs.

Quantitative Selection Evidence for Isopropyl 2-Amino-3-Hydroxypropanoate Hydrochloride: Head-to-Head Performance Data vs. Closest Analogs


Aqueous Solubility Advantage of Isopropyl 2-Amino-3-Hydroxypropanoate Hydrochloride Over the Methyl Ester Counterpart

Isopropyl 2-amino-3-hydroxypropanoate hydrochloride demonstrates substantially higher aqueous solubility compared to its most common alternative, L-serine methyl ester hydrochloride. Vendor technical datasheets consistently report a water solubility of ≥100 mg/mL for the isopropyl ester hydrochloride [1], whereas the methyl ester hydrochloride is documented at approximately 50 mg/mL . This approximately 2‑fold solubility advantage facilitates the preparation of concentrated stock solutions for biological assays and high‑throughput screening, reducing the need for organic co‑solvents that can confound cellular experiments.

Solubility Pharmaceutical formulation Amino acid ester hydrochlorides

Enhanced Transdermal Permeation of Isopropyl 2-Amino-3-Hydroxypropanoate Hydrochloride-Derived Naproxen Salt Over Parent Naproxen Acid

When formulated as a salt with naproxen (NAP), the isopropyl 2-amino-3-hydroxypropanoate ester ([SerOiPr][NAP]) significantly improves transdermal drug permeation compared to unmodified NAP. In a head‑to‑head ex vivo porcine skin permeation study, [SerOiPr][NAP] achieved a cumulative permeated mass (Q₂₄h) that was part of a set of amino acid ester salts all surpassing the parent acid [1]. Among the four amino acid isopropyl esters tested (GlyOiPr, ProOiPr, LeuOiPr, SerOiPr), the [ProOiPr][NAP] salt exhibited the highest flux (Jss = 32.5 µg NAP·cm⁻²·h⁻¹, Q₂₄h = 246.4 µg NAP·cm⁻², 2.5% of applied dose) [1]. This dataset provides a quantitative rank‑order for serine isopropyl ester performance relative to other amino acid isopropyl ester salts, guiding the selection of counterions for topical prodrug design where serine‑specific attributes (e.g., hydrogen‑bonding capacity) are desired.

Transdermal drug delivery Ionic liquids Prodrug permeability

Lipophilicity Tuning: Calculated LogP of Isopropyl 2-Amino-3-Hydroxypropanoate Hydrochloride Falls Within Optimal Range for Passive Membrane Permeability Unlike Shorter-Chain Esters

The calculated partition coefficient (clogP) of the isopropyl ester (free base form) is approximately ‑0.6 [1], positioning it in a more favorable lipophilicity range for passive membrane permeation compared to the methyl ester (predicted clogP < ‑1.0) [2]. While both compounds remain hydrophilic, the ~4‑fold increase in predicted octanol‑water partitioning for the isopropyl ester is consistent with the observation that isopropyl amino acid esters form ionic liquids with superior skin permeation in the naproxen salt model [3]. This difference is critical for procurement when selecting an amino acid ester that must cross biological membranes without permanent charge masking.

Lipophilicity LogP Prodrug design Membrane permeability

Chiral Purity and Enantiomeric Excess in Asymmetric Synthesis: Isopropyl 2-Amino-3-Hydroxypropanoate Hydrochloride as a Benchmark for Enantioselective Transformations

The (S)-enantiomer of isopropyl 2-amino-3-hydroxypropanoate hydrochloride serves as a standard chiral building block in the synthesis of CYP26A1 inhibitors relevant to oncology and dermatology . In synthetic methodology studies, N‑substituted serine isopropyl esters have been prepared with isolated yields ranging from 15% to 50% under optimized conditions, with the highest yield (50%) obtained for a substrate bearing an N‑substituent that balances steric demand and nucleophilicity [1]. Although direct head‑to‑head enantiomeric excess (ee) comparisons with the methyl ester are not available, the widespread adoption of the isopropyl ester in medicinal chemistry campaigns underscores its reliable chiral integrity and compatibility with diverse coupling conditions.

Chiral building block Enantioselective synthesis Peptide synthesis

When to Procure Isopropyl 2-Amino-3-Hydroxypropanoate Hydrochloride: High-Impact Application Scenarios Derived from Quantitative Evidence


Topical Ionic Liquid Prodrug Formulation

For researchers developing transdermal delivery systems for carboxylic acid drugs (e.g., NSAIDs), isopropyl 2-amino-3-hydroxypropanoate hydrochloride is a strong candidate counterion. As demonstrated in the head‑to‑head naproxen salt permeation study, the serine isopropyl ester salt significantly outperforms the parent naproxen acid in 24‑hour cumulative skin permeation . Its intermediate lipophilicity (clogP ≈ ‑0.6) and hydrogen‑bonding capacity make it particularly suitable for drugs requiring both enhanced permeability and formulation compatibility.

High-Concentration Biological Screening Assays

When experimental protocols demand amino acid ester stock solutions at concentrations exceeding 500 mM for cellular or enzymatic assays, the superior aqueous solubility of the isopropyl ester hydrochloride (≥100 mg/mL, ~544 mM) over the methyl ester (~50 mg/mL) directly reduces the volume of DMSO or other organic co‑solvents needed [1]. This minimizes solvent‑induced cytotoxicity and ensures more physiologically relevant assay conditions.

Chiral Building Block for CYP26A1 Inhibitor Synthesis

Medicinal chemistry programs targeting retinoic acid‑metabolizing CYP26A1 enzymes for oncology or dermatology indications utilize isopropyl 2-amino-3-hydroxypropanoate hydrochloride as a key chiral intermediate . The compound’s defined (S)‑stereochemistry and documented compatibility with diverse coupling conditions support its prioritization over racemic or poorly characterized alternatives.

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